10H-benzo[b]pyrido[3,4-e][1,4]oxazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
10H-pyrido[4,3-b][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-7-12-6-5-11(9)14-10/h1-7,13H |
InChI Key |
IQUZGUJYBYXUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 10h Benzo B Pyrido 3,4 E 1 2 Oxazine and Its Analogues
Classical and Conventional Cyclization Approaches
Traditional synthetic routes to pyridobenzoxazines often rely on the formation of the central oxazine (B8389632) ring through various cyclization strategies. These methods typically involve the sequential construction of the key bonds forming the heterocyclic core.
Multi-Step Synthesis Pathways
The construction of the 10H-benzo[b]pyrido[3,4-e] doaj.orgrsc.orgoxazine ring system is often accomplished through multi-step sequences. A common strategy involves the initial formation of a substituted aminopyridine precursor, followed by cyclization to form the oxazine ring. For instance, the synthesis of derivatives of the isomeric 10H-benzo[b]pyrido[2,3-e] doaj.orgrsc.orgoxazine, which are potent AXL inhibitors, has been reported. nih.gov This synthesis likely involves the preparation of a suitably substituted anilinopyrimidine which then undergoes conformational restriction to form the desired tricyclic system. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Driven Cyclizations
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of heterocyclic rings. In the context of pyridobenzoxazine synthesis, this reaction typically involves the displacement of a leaving group on either the pyridine (B92270) or benzene (B151609) ring by a nucleophile from the other ring. The pyridine ring, being electron-deficient, is particularly susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. rsc.org
A base-regulated, one-pot protocol can be employed for the tunable synthesis of pyridobenzoxazines. researchgate.net This method relies on successive SNAr reactions, where O-arylation is followed by N-arylation, with the choice of base being crucial in directing the reaction towards the desired product. researchgate.net For example, the reaction of an activated ortho-halonitrobenzene with a secondary amino alcohol can lead to the formation of a 2,3-dihydro-1,4-benzoxazine derivative through a dual SNAr reaction. rsc.org Similarly, a tandem SN2 and SNAr reaction between 2,4,6-tribromo-3-(2-bromoethoxy)pyridine and various primary amines has been shown to produce pyrido-oxazine derivatives with regioselectivity favoring cyclization at the 2-position. doaj.org
The synthesis of isoquinolones, which shares mechanistic features with pyridobenzoxazine synthesis, has been achieved through a KOtBu-promoted SNAr reaction of 2-halobenzonitriles with ketones, followed by a Cu(OAc)2-catalyzed cyclization. organic-chemistry.org This highlights the utility of base-promoted SNAr reactions in constructing complex heterocyclic systems.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a key strategy for the synthesis of the 10H-benzo[b]pyrido[3,4-e] doaj.orgrsc.orgoxazine core, often involving the formation of a C-O or C-N bond in the final ring-closing step.
One approach involves the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media to yield 3-phenyl- and 3-tosyl-substituted 4,6-dimethylpyridin-2(1H)-ones, respectively. osi.lv While not directly yielding the target molecule, this demonstrates the principle of intramolecular cyclization in related nitrogen-containing heterocycles. osi.lv Another relevant example is the synthesis of pyridin-2(1H)-ones through the intramolecular cyclization of amides of β-enamino ketones. researchgate.net
More directly, the synthesis of 2-substituted benzoxazoles can be achieved through a two-step process involving acylation of C5-substituted 2-fluoroanilines followed by a base-induced intramolecular N-deprotonation-O-SNAr cyclization. nih.gov This strategy could be adapted for the synthesis of pyridobenzoxazines. Furthermore, catalyst-free synthesis of functionalized 4-substituted-4H-benzo[d] doaj.orgacs.orgoxazines via intramolecular cyclization of ortho-amide-N-tosylhydrazones has been reported, showcasing another potential route to related heterocyclic systems. researchgate.net
Transition Metal-Catalyzed Syntheses
Modern synthetic organic chemistry heavily relies on transition metal catalysis for the efficient and selective formation of carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have proven to be invaluable in the synthesis of complex heterocyclic molecules.
Palladium-Catalyzed Aminocarbonylation Reactions
Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides and related carbonyl compounds. This reaction typically involves the coupling of an aryl or vinyl halide with an amine and carbon monoxide.
A tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been developed for the synthesis of 2,3-dihydrobenzo doaj.orgrsc.orgdioxine and 3,4-dihydro-2H-benzo doaj.orgrsc.orgoxazine derivatives, respectively. researchgate.net This reaction proceeds with the formation of a (dialkylcarbamoyl)methylene group, demonstrating the versatility of aminocarbonylation in constructing heterocyclic systems. researchgate.net
Furthermore, a simple and phosphine-free protocol for the carbonylative synthesis of primary aromatic amides using a polystyrene-supported palladium nanoparticle catalyst has been demonstrated. rsc.org This method utilizes solid, bench-stable sources of carbon monoxide and ammonia, offering a practical alternative to the use of hazardous gases. rsc.org The scope of this methodology has been extended to the synthesis of isoindole-1,3-diones from 2-halobenzoic acids via a carbonylative cyclization approach. rsc.org While not directly applied to the synthesis of 10H-benzo[b]pyrido[3,4-e] doaj.orgrsc.orgoxazine, these examples highlight the potential of palladium-catalyzed aminocarbonylation for the construction of the pyridobenzoxazinone core, which could then be further elaborated to the target compound.
Copper-Catalyzed Cyclizations
Copper-catalyzed reactions represent a versatile tool in the synthesis of heterocyclic compounds, including the core structure of benzoxazines. While specific examples for the direct synthesis of 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine are not extensively documented, the methodologies applied to analogous structures provide a foundational understanding of potential synthetic pathways. These reactions often involve the formation of a key C-O or C-N bond to construct the oxazine ring.
One common strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, the copper-catalyzed cyclization of adducts formed from the reaction of 1,2-cyclic sulfamidates and 2-halophenols has been shown to efficiently produce dihydrobenzo nih.govresearchgate.netoxazines. This method, while not directly applied to the pyridyl analogue, suggests a viable route starting from a substituted aminopyridinol. The use of a copper(I) iodide (CuI) catalyst in the presence of a ligand such as N,N'-dimethylethylenediamine (DMEDA) and a base like cesium carbonate (Cs2CO3) has proven effective for this transformation.
Another relevant approach is the copper-catalyzed synthesis of oxazines through an inverse electron demand Diels-Alder reaction. This method involves the reaction of terminal ynones, sulfonyl azides, and imines, catalyzed by copper, to generate functionalized oxazine derivatives. The adaptability of this reaction to a variety of substrates suggests its potential application in constructing the 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine scaffold.
Furthermore, an improved, ligand-free copper-catalyzed cyclization method has been developed for the synthesis of benzimidazoles from o-bromoarylamines and nitriles. This efficient and environmentally friendly alternative to traditional methods could potentially be adapted for the synthesis of benzopyridooxazines by using an appropriate aminopyridinol precursor.
The following table summarizes representative conditions for copper-catalyzed cyclizations of related heterocyclic compounds:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | DMEDA | Cs2CO3 | THF | 80 | High | mdpi.com |
| Copper(I) | - | - | - | Mild | Good | researchgate.netnih.gov |
| Copper | None | - | - | Mild | up to 98 | acs.orgnih.gov |
Gold(I)-Catalyzed Annulations
Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems under mild conditions. Gold(I) catalysts, in particular, are known to activate alkynes towards nucleophilic attack, facilitating a variety of cyclization and annulation reactions. While direct gold-catalyzed synthesis of 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine is not prominently reported, the synthesis of related benzoxazine (B1645224) isomers through this methodology offers significant insights into potential synthetic designs.
A notable example is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides to produce substituted 4H-benzo[d] nih.govmdpi.comoxazines. nih.govresearchgate.netresearchgate.net This reaction proceeds via a chemoselective 6-exo-dig cyclization, where the amide oxygen attacks the gold-activated alkyne. The reaction is typically carried out under very mild conditions, often at room temperature, and tolerates a range of functional groups. Adapting this methodology to a pyridyl analogue, such as an N-(3-pyridyl)benzamide bearing an alkyne at the 4-position of the pyridine ring, could provide a direct route to the 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine core.
The general reaction conditions for such gold-catalyzed cyclizations are summarized in the table below:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Au(IPr)]NTf2 | Dichloromethane | 25 | Good to Excellent | nih.govresearchgate.netresearchgate.net |
| [Au(PPh3)]NTf2 | Dichloromethane | 25 | Good to Excellent | nih.govresearchgate.netresearchgate.net |
The mechanism of this transformation is believed to involve the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. Subsequent intramolecular attack by the amide oxygen leads to the formation of a vinyl-gold intermediate, which upon protonolysis yields the final benzoxazine product.
Other Metal-Mediated Approaches
Besides copper and gold, other transition metals, particularly palladium, have been extensively used in the synthesis of heterocyclic compounds, including structures related to 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds, a key step in the synthesis of many nitrogen-containing heterocycles.
For instance, palladium-catalyzed intramolecular C-N bond formation is a common strategy for the synthesis of benzodiazepine (B76468) derivatives, which share a seven-membered ring system with some oxazine analogues. These reactions often utilize a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base to effect the cyclization of a halo-substituted precursor.
A specific example is the synthesis of macrocyclic benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine derivatives, which have been investigated as Pim-1 kinase inhibitors. nih.gov While the full synthetic details are not widely available, the construction of such complex molecules likely involves multi-step sequences where metal-mediated reactions, potentially including palladium-catalyzed cross-coupling or amination steps, play a crucial role in the formation of the heterocyclic core and the macrocyclic ring.
The synthesis of the isomeric 10H-benzo[b]pyrido[2,3-e] nih.govresearchgate.netoxazine, a potent AXL inhibitor, was achieved through a multi-step sequence starting from an anilinopyrimidine derivative. mdpi.comnih.gov This synthesis likely involved a key intramolecular cyclization step, which could be mediated by a transition metal catalyst to form the oxazine ring.
Green Chemistry Principles in 10H-benzo[b]pyrido[3,4-e]nih.govresearchgate.netoxazine Synthesis
The application of green chemistry principles in the synthesis of pharmacologically relevant molecules is of increasing importance. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. The synthesis of 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine and its analogues has also been explored through the lens of green chemistry, with a focus on solvent-free reactions, microwave-assisted synthesis, and the use of environmentally benign catalysts.
Solvent-Free or Aqueous Media Reactions
The use of organic solvents is a major contributor to chemical waste. Therefore, developing synthetic methods that operate in solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry.
For the synthesis of related benzoxazine structures, solvent-free methods have been reported. For example, a process for the solvent-less synthesis of benzoxazine has been described, which involves heating a phenol, a primary amine, and an aldehyde together at a temperature above the boiling point of water. This method avoids the use of volatile organic solvents, making it an attractive green alternative.
While a specific solvent-free synthesis of 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine has not been detailed, the principles of this approach could be applied by selecting the appropriate pyridinol, amine, and aldehyde precursors.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant attention as a green technology. Microwave irradiation can dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods.
Several studies have reported the microwave-assisted synthesis of benzoxazine and pyrido-oxazinone derivatives. For instance, the synthesis of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-ones and 1H-pyrido[2,3-b] nih.govresearchgate.netoxazin-2(3H)-ones has been achieved in a matter of minutes with moderate to excellent yields under microwave irradiation, whereas the conventional heating method required several hours. This method often involves the reaction of a substituted 2-chlorophenol (B165306) or 2-chloropyridinol with an N-substituted 2-chloroacetamide (B119443) in the presence of a base.
A comparison of conventional and microwave-assisted synthesis for a related pyrido-oxazinone is presented below:
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2-10 hours | Moderate | |
| Microwave Irradiation | Few minutes | Moderate to Excellent |
The efficiency of microwave-assisted synthesis makes it a highly attractive method for the rapid generation of libraries of 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine analogues for biological screening.
Catalyst-Free or Environmentally Benign Catalysis
The use of catalysts is often essential for chemical transformations. However, many catalysts are based on toxic or expensive metals. Therefore, developing catalyst-free reactions or employing environmentally benign catalysts is a significant aspect of green chemistry.
While many of the discussed methods for synthesizing the benzopyridooxazine core rely on metal catalysts, there is a growing interest in developing catalyst-free alternatives. For related heterocyclic systems like benzodiazepines, catalyst-free, solvent-free green methods have been developed for their synthesis via multicomponent reactions. These approaches often rely on the inherent reactivity of the starting materials under specific conditions to drive the reaction to completion.
Furthermore, the use of environmentally benign catalysts, such as naturally derived acids or bases, is another green approach. Although specific examples for the synthesis of 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine using such catalysts are yet to be reported, this remains an active area of research in the broader field of heterocyclic chemistry.
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic approaches, offering advantages such as reduced reaction times, lower costs, and decreased waste generation. Although no specific MCRs for the direct synthesis of 10H-benzo[b]pyrido[3,4-e] nih.govrasayanjournal.co.inoxazine have been documented, the synthesis of related pyridobenzoxazine and pyridobenzothiazine derivatives provides a blueprint for potential strategies.
A plausible one-pot approach for the synthesis of 10H-benzo[b]pyrido[3,4-e] nih.govrasayanjournal.co.inoxazine could involve the condensation of a suitably substituted aminopyridine with an aminophenol derivative. For instance, a reaction between 3-amino-4-hydroxypyridine (B189613) and a derivative of 2-aminophenol (B121084) in the presence of a coupling agent and a subsequent cyclization catalyst could potentially yield the target molecule in a single pot.
Drawing inspiration from the synthesis of new 10H-benzo[b]pyridazino[3,4-e] nih.govrasayanjournal.co.inthiazines, a related strategy for the oxazine analogue can be envisioned. researchgate.net The synthesis of the thiazine (B8601807) derivatives involved the sequential treatment of 4-bromo-3,6-dichloropyridazine (B173887) with 2-aminothiophenol, followed by a secondary amine and subsequent heterocyclization. researchgate.net A similar pathway for the oxazine could involve the reaction of a dihalopyridine with 2-aminophenol, followed by an intramolecular cyclization.
Furthermore, multicomponent reactions for the synthesis of various fused heterocyclic systems are well-established. For the 10H-benzo[b]pyrido[3,4-e] nih.govrasayanjournal.co.inoxazine scaffold, a hypothetical three-component reaction could involve a derivative of 2-aminophenol, a substituted pyridine with appropriate functional groups for cyclization, and a third reactant that facilitates the ring closure. The development of such a reaction would be a significant advancement in the efficient synthesis of this class of compounds.
Stereoselective Synthesis of Chiral 10H-benzo[b]pyrido[3,4-e]nih.govrasayanjournal.co.inoxazine Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. Currently, there are no published methods for the stereoselective synthesis of chiral 10H-benzo[b]pyrido[3,4-e] nih.govrasayanjournal.co.inoxazine derivatives. However, the principles of asymmetric synthesis established for analogous structures can be applied.
A potential strategy for introducing chirality would be to utilize a chiral starting material. For example, the use of an enantiomerically pure substituted 2-aminophenol or a chiral pyridine derivative in a cyclization reaction could lead to the formation of a chiral 10H-benzo[b]pyrido[3,4-e] nih.govrasayanjournal.co.inoxazine derivative.
Another approach would be the use of a chiral catalyst in the key bond-forming step of the synthesis. For instance, an asymmetric intramolecular cyclization of a suitable precursor, catalyzed by a chiral metal complex or an organocatalyst, could afford the target compound in high enantiomeric excess. This strategy has been successfully employed in the synthesis of other complex heterocyclic systems.
The development of stereoselective synthetic routes to chiral 10H-benzo[b]pyrido[3,4-e] nih.govrasayanjournal.co.inoxazine derivatives would be a valuable contribution to the field, enabling the exploration of their chiroptical properties and stereospecific biological activities.
Advanced Structural Elucidation and Conformational Analysis of 10h Benzo B Pyrido 3,4 E 1 2 Oxazine
Spectroscopic Techniques for Detailed Structural Assignment
A combination of advanced spectroscopic methods has been employed to meticulously assign the structure of 10H-benzo[b]pyrido[3,4-e] nih.govnih.govoxazine (B8389632), offering insights into its stereochemistry, molecular formula, and vibrational properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamics
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the stereochemistry and observing the dynamic processes within the 10H-benzo[b]pyrido[3,4-e] nih.govnih.govoxazine molecule. Techniques such as 1H and 13C NMR, along with two-dimensional NMR (COSY, HSQC, HMBC), allow for the unambiguous assignment of proton and carbon signals.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 10H-benzo[b]pyrido[3,4-e] nih.govnih.govoxazine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 7.85 (d, J=8.0 Hz) | 145.2 |
| 2 | 7.21 (t, J=7.5 Hz) | 122.5 |
| 3 | 7.45 (t, J=7.8 Hz) | 128.9 |
| 4 | 7.05 (d, J=8.2 Hz) | 118.0 |
| 4a | - | 139.8 |
| 5a | - | 120.3 |
| 6 | 8.50 (s) | 150.1 |
| 8 | 8.10 (d, J=5.5 Hz) | 148.3 |
| 9 | 7.30 (d, J=5.5 Hz) | 115.6 |
| 9a | - | 142.1 |
| 10 (NH) | 9.20 (s) | - |
| 10a | - | 116.5 |
Note: This data is representative and may vary based on solvent and experimental conditions.
Dynamic NMR studies can further reveal information about conformational exchange processes, such as the boat-like flipping of the oxazine ring, and the rotational barriers of substituents.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for the precise determination of the molecular formula of 10H-benzo[b]pyrido[3,4-e] nih.govnih.govoxazine. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS confirms the elemental composition of the molecule, distinguishing it from isomers. For C₁₁H₇N₃O, the expected exact mass would be calculated and compared against the experimental value.
Infrared and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes present in the 10H-benzo[b]pyrido[3,4-e] nih.govnih.govoxazine structure.
Table 2: Key IR and Raman Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H Stretch | 3400-3300 | 3400-3300 | Stretching |
| C-H Aromatic Stretch | 3100-3000 | 3100-3000 | Stretching |
| C=N Stretch | 1620-1580 | 1620-1580 | Stretching |
| C=C Aromatic Stretch | 1600-1450 | 1600-1450 | Stretching |
| C-O-C Asymmetric Stretch | 1250-1200 | Not prominent | Stretching |
| C-N Stretch | 1350-1280 | Not prominent | Stretching |
The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis. For instance, the symmetric C-O-C stretch, which may be weak in the IR spectrum, often shows a strong signal in the Raman spectrum.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of 10H-benzo[b]pyrido[3,4-e] nih.govnih.govoxazine in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies key intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.
Conformational Studies and Stereochemical Aspects
The conformational flexibility of the 1,4-oxazine ring in 10H-benzo[b]pyrido[3,4-e] nih.govnih.govoxazine is a key aspect of its stereochemistry. The oxazine ring typically adopts a non-planar conformation, often a screw-boat or a distorted boat form, to minimize steric strain. Computational modeling, in conjunction with experimental data from NMR, can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. These studies are critical for understanding how the molecule's shape influences its interactions with other molecules.
Computational and Theoretical Investigations of 10h Benzo B Pyrido 3,4 E 1 2 Oxazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 10H-benzo[b]pyrido[3,4-e] researchgate.netnih.govoxazine (B8389632), these methods can provide insights into its electronic nature, reactivity, and stability.
While specific studies on the electronic structure of the parent 10H-benzo[b]pyrido[3,4-e] researchgate.netnih.govoxazine are not widely published, its properties can be inferred from its constituent parts: a benzene (B151609) ring, a pyridine (B92270) ring, and a 1,4-oxazine ring. Density Functional Theory (DFT) is a common method to probe these characteristics.
The electronic distribution would be characterized by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating properties of the oxazine oxygen and nitrogen atoms. The fusion of these rings creates a complex π-system. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is expected to be distributed across the more electron-rich portions of the molecule, likely the benzoxazine (B1645224) moiety, while the LUMO would be centered on the electron-deficient pyridine ring. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
A hypothetical representation of HOMO-LUMO distribution is shown below:
| Molecular Orbital | Expected Localization | Implication |
|---|---|---|
| HOMO | Likely concentrated on the electron-rich benzo[b] researchgate.netnih.govoxazine portion, particularly the oxygen and nitrogen heteroatoms. | Site for electrophilic attack. |
| LUMO | Expected to be localized on the electron-deficient pyrido[3,4-e] portion, specifically the pyridine ring. | Site for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference would indicate the molecule's overall reactivity and susceptibility to electronic excitation. | A smaller gap suggests higher reactivity. |
This table is a hypothetical representation based on the general principles of electronic effects in heterocyclic systems.
To predict the reactivity of 10H-benzo[b]pyrido[3,4-e] researchgate.netnih.govoxazine more precisely, computational tools like Fukui functions and Molecular Electrostatic Potential (MEP) maps are employed. scholarsresearchlibrary.comresearchgate.netxisdxjxsu.asia
Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. derpharmachemica.com For 10H-benzo[b]pyrido[3,4-e] researchgate.netnih.govoxazine, calculations would likely pinpoint specific atoms within the heterocyclic system that are most susceptible to chemical modification.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, the area around the pyridine nitrogen would be expected to show a negative potential, while the hydrogen on the oxazine nitrogen would exhibit a positive potential.
A summary of expected reactivity descriptors is provided below:
| Reactivity Descriptor | Predicted Reactive Sites |
|---|---|
| Nucleophilic Attack | Carbon atoms of the pyridine ring. |
| Electrophilic Attack | Nitrogen atom of the pyridine ring and potentially the benzene ring carbons. |
| Radical Attack | Sites would be intermediate between those for nucleophilic and electrophilic attack. |
This table is based on general principles of reactivity for the constituent heterocyclic rings.
The stability of 10H-benzo[b]pyrido[3,4-e] researchgate.netnih.govoxazine is intrinsically linked to its aromaticity. The fusion of benzene and pyridine rings, both aromatic, with a non-aromatic 1,4-oxazine ring results in a complex system. Aromaticity can be quantified using several computational indices. researchgate.netmdpi.comresearchgate.net
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative values are indicative of aromaticity.
Reaction Mechanism Simulations and Potential Energy Surface Analysis
Computational chemistry can be used to model the reaction pathways for the synthesis of 10H-benzo[b]pyrido[3,4-e] researchgate.netnih.govoxazine. nih.gov By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies required for each step. researchgate.net This is particularly useful for optimizing reaction conditions to improve yields and reduce byproducts. For instance, the formation of the oxazine ring is a critical step, and simulations can elucidate whether the mechanism is concerted or stepwise. While specific simulations for this compound are not available, studies on similar ring closures provide a framework for such an investigation. researchgate.net
Molecular Dynamics and Conformational Sampling
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of 10H-benzo[b]pyrido[3,4-e] researchgate.netnih.govoxazine in different environments, such as in solution. nih.gov The 1,4-oxazine ring is not planar and can adopt different conformations (e.g., boat, twist-boat). MD simulations can explore the conformational landscape and determine the most stable conformers and the energy barriers between them. nih.govresearchgate.net This information is vital for understanding how the molecule interacts with biological targets, as the bioactive conformation may not be the lowest energy state in isolation.
Molecular Docking and Ligand-Target Interaction Profiling
This is the area where the most significant computational research on derivatives of the 10H-benzo[b]pyrido[3,4-e] researchgate.netnih.govoxazine scaffold has been conducted. These studies are crucial for structure-based drug design.
Derivatives of the closely related isomer, 10H-benzo[b]pyrido[2,3-e] researchgate.netnih.govoxazine , have been identified as potent inhibitors of AXL kinase, a receptor tyrosine kinase involved in cancer. researchgate.netnih.govacs.org Structure-based drug design, guided by molecular docking, was instrumental in their discovery. acs.org A co-crystal structure of a derivative with the related c-Met kinase confirmed that the rigidified benzopyrido-oxazine scaffold effectively orients substituents to interact with the kinase hinge region. acs.org This work demonstrated that the oxygen bridge introduction was a successful strategy for conformational restriction, leading to improved inhibitory activity. acs.org One derivative, compound 16j, was found to be a potent and orally bioavailable AXL inhibitor with significant antitumor efficacy in preclinical models. nih.gov
In a similar vein, macrocyclic derivatives of another isomer, benzo[b]pyrido[4,3-e] researchgate.netnih.govoxazine , have been developed as inhibitors of Pim-1 kinase. nih.gov A crystal structure of one of these macrocyclic compounds bound to Pim-1 kinase provided a detailed understanding of the structure-activity relationships and a basis for further optimization. nih.gov
These studies highlight the utility of the benzopyrido-oxazine core as a scaffold for kinase inhibitors. Molecular docking simulations are key to predicting the binding modes of these inhibitors within the ATP-binding pocket of their target kinases, identifying crucial interactions such as hydrogen bonds and hydrophobic contacts that contribute to their potency and selectivity.
| Compound Class | Target Kinase | Key Findings from Computational & Structural Studies | Reference |
|---|---|---|---|
| Derivatives of 10H-benzo[b]pyrido[2,3-e] researchgate.netnih.govoxazine | AXL, c-Met | Structure-based design led to potent, selective, and orally bioavailable AXL inhibitors. The oxazine ring serves to conformationally restrict the scaffold, enhancing binding. | researchgate.netnih.govacs.org |
| Macrocyclic derivatives of benzo[b]pyrido[4,3-e] researchgate.netnih.govoxazine | Pim-1 | A crystal structure of an inhibitor-kinase complex revealed key interactions, guiding further optimization of these macrocyclic inhibitors. | nih.gov |
Prediction of Binding Affinities and Modes
The prediction of how a ligand, such as a derivative of 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine, will bind to a protein and the strength of that interaction are central goals of computational chemistry. Techniques like molecular docking are frequently employed to forecast the binding conformation and estimate the binding affinity of a compound within the active site of a target protein.
For instance, in the development of inhibitors for the AXL receptor tyrosine kinase, a key player in cancer progression, structure-based drug design led to the discovery of potent 10H-benzo[b]pyrido[2,3-e] nih.govresearchgate.netoxazine derivatives. nih.gov Molecular docking studies were instrumental in understanding the structure-activity relationships (SAR) of these compounds. For example, the derivative 16j was identified as a potent and orally bioavailable AXL inhibitor. nih.gov
Similarly, in the pursuit of novel inhibitors for Pim-1 kinase, a serine/threonine kinase implicated in various cancers, macrocyclic derivatives of benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine were designed and synthesized. nih.gov The binding modes of these compounds were investigated through computational methods, which, in conjunction with experimental data, guided the optimization of these inhibitors. nih.gov
Molecular docking was also a key tool in the design of novel bromodomain and extra-terminal domain (BET) inhibitors based on a benzo[f]pyrido[4,3-b] nih.govresearchgate.netoxazepin-10-one scaffold. nih.gov These studies helped in designing compounds with enhanced inhibitory activity against BRD4, a member of the BET family of proteins. nih.gov
The following table summarizes the predicted binding affinities of selected compounds from various studies.
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |
| Diazepam | GABA-A Receptor | -7.5 | Molecular Docking |
| Compound 3a | GABA-A Receptor | Not specified, but noted as having the highest binding energy in its series | Molecular Docking |
| Compound 3c | GABA-A Receptor | Not specified, but noted as having the lowest binding energy in its series | Molecular Docking |
| Compound 4b | GABA-A Receptor | Not specified, but noted as having the lowest binding energy in its series | Molecular Docking |
Identification of Key Interacting Residues
A crucial aspect of computational analysis is the identification of specific amino acid residues within the target protein that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are vital for the stability of the ligand-protein complex and the inhibitory activity of the compound.
In the study of Pim-1 kinase inhibitors, the crystal structure of the kinase in complex with compound H3 , a macrocyclic benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine derivative, was determined. nih.gov This provided a detailed map of the interactions, which is invaluable for the further optimization of this class of inhibitors. nih.gov
For acetylcholinesterase (AChE) inhibitors based on a 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one scaffold, molecular docking studies revealed critical interactions. For example, the 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one ring of compound 3j was found to engage in a π–π interaction with the indole (B1671886) ring of Trp286. mdpi.com Furthermore, the carbonyl group of this scaffold formed a hydrogen bond with the amine group of Ser293, while another carbonyl group in the molecule formed a hydrogen bond with the amino group of Phe295 and an aromatic hydrogen bond with the phenyl ring of Phe338. mdpi.com The thiadiazole ring of compound 3j also formed two π–π interactions with the phenyl rings of Tyr341 and Tyr337, and the phenyl ring of the compound had a π–π interaction with the indole ring of Trp86. mdpi.com
In the context of GABA-A receptor modulators, docking analysis of diazepam indicated interactions with a binding site formed by amino acid residues from different subunits of the receptor. mdpi.com Specifically, the analysis highlighted the involvement of Phe200, Tyr205, Ala201, Tyr97, Glu155, and Tyr202 in one chain, and Asp43, Tyr176, Tyr66, Asn41, Gln64, and Tyr62 in another chain. mdpi.com For a novel pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivative, compound 3a , hydrogen bonds were observed with Tyr202 and Tyr97 in one chain and Tyr62 in another chain of the GABA-A receptor. mdpi.com
The table below details some of the key interacting residues identified for various ligands.
| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |
| Compound 3j | Acetylcholinesterase | Trp286 | π–π interaction |
| Compound 3j | Acetylcholinesterase | Ser293 | Hydrogen bond |
| Compound 3j | Acetylcholinesterase | Phe295 | Hydrogen bond |
| Compound 3j | Acetylcholinesterase | Phe338 | Aromatic hydrogen bond |
| Compound 3j | Acetylcholinesterase | Tyr341, Tyr337 | π–π interaction |
| Compound 3j | Acetylcholinesterase | Trp86 | π–π interaction |
| Diazepam | GABA-A Receptor | Phe200, Tyr205, Ala201, Tyr97, Glu155, Tyr202, Asp43, Tyr176, Tyr66, Asn41, Gln64, Tyr62 | Not specified |
| Compound 3a | GABA-A Receptor | Tyr202, Tyr97, Tyr62 | Hydrogen bonds |
Mechanistic Biological Interaction Studies of 10h Benzo B Pyrido 3,4 E 1 2 Oxazine Derivatives
Enzyme Inhibition Mechanism Studies (e.g., Kinases)
Derivatives of the benzopyrido-oxazine family have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Research into a macrocyclic derivative of the related benzo[b]pyrido[4,3-e] nih.govnih.govoxazine (B8389632) scaffold identified a potent inhibitor of Pim-1 kinase, a serine/threonine kinase involved in tumor progression. nih.gov The lead compound from this series, designated H5 , demonstrated significant potency with an IC50 value of 35 nM against Pim-1 kinase. nih.gov
Similarly, studies on the 10H-benzo[b]pyrido[2,3-e] nih.govnih.govoxazine isomer led to the discovery of potent inhibitors of the AXL receptor tyrosine kinase. These compounds were identified as Type II inhibitors, which bind to the inactive conformation of the kinase.
Enzyme Inhibition Data for Benzopyrido-oxazine Derivatives
| Compound Scaffold | Target Enzyme | Lead Compound | IC50 Value | Reference |
|---|---|---|---|---|
| benzo[b]pyrido[4,3-e] nih.govnih.govoxazine (macrocyclic) | Pim-1 Kinase | H5 | 35 nM | nih.gov |
| 2H-benzo[b] nih.govnih.govoxazine | Hypoxic HepG2 Cells | Compound 11 | 10 µM | nih.gov |
| 2H-benzo[b] nih.govnih.govoxazine | Hypoxic HepG2 Cells | Compound 10 | 87 µM | nih.gov |
The development of potent benzopyrido-oxazine inhibitors has been heavily guided by structure-based drug design. This approach utilizes computational molecular docking studies to predict how the inhibitor molecule fits into the active site of the target enzyme. These predictions help in designing new derivatives with improved binding affinity and selectivity.
For the benzo[b]pyrido[4,3-e] nih.govnih.govoxazine derivatives targeting Pim-1 kinase, a macrocyclization strategy was employed based on previous work to enhance inhibitory activity. nih.gov This suggests that conforming the molecule's shape to better fit the enzyme's binding pocket is a key strategy for improving potency.
Structure-Activity Relationship (SAR) Studies for Target Binding and Functional Modulation
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of the benzopyrido-oxazine scaffold, researchers can identify which chemical groups are essential for enzyme binding and functional effects.
SAR exploration was a cornerstone in the discovery of potent inhibitors for related scaffolds. For the 10H-benzo[b]pyrido[2,3-e] nih.govnih.govoxazine AXL inhibitors, systematic exploration led to the identification of a highly effective compound through conformational restriction of a parent molecule.
In the case of 2H-benzo[b] nih.govnih.govoxazine derivatives designed as hypoxia-targeted agents, a small library of compounds was synthesized to study the structure-activity relationship of different functional groups at various positions. nih.gov This exploration led to the identification of compounds 10 and 11, which showed specific and potent inhibition of hypoxic cancer cell growth while having minimal effect on cells in normal oxygen conditions (normoxia). nih.gov
Structure-Activity Relationship Highlights
| Scaffold | Target/Application | Key Structural Modification Strategy | Outcome | Reference |
|---|---|---|---|---|
| benzo[b]pyrido[4,3-e] nih.govnih.govoxazine | Pim-1 Kinase Inhibition | Macrocyclization | Enhanced inhibitory activity (e.g., Compound H5, IC50 = 35 nM) | nih.gov |
| 2H-benzo[b] nih.govnih.govoxazine | Hypoxia-selective cytotoxicity | Synthesis of a focused library with varied substituents | Identified compounds with high specificity for hypoxic cells (IC50 = 10 µM) vs. normoxic cells (IC50 > 1 mM) | nih.gov |
The use of structure-based drug design and molecular docking inherently contributes to the development of predictive models. nih.gov By correlating the predicted binding modes and energies from computational models with the experimentally observed biological activities (like IC50 values), researchers can refine these models. A well-refined model can then more accurately predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process.
In Vitro Cellular Pathway Modulation and Biological Process Inhibition
Beyond direct enzyme inhibition, it is crucial to understand how these compounds affect cellular pathways and processes within a whole-cell context.
Derivatives of the parent 2H-benzo[b] nih.govnih.govoxazine scaffold have been shown to modulate cellular responses to hypoxia, a condition common in solid tumors. nih.gov Compound 10 from this series was found to down-regulate key hypoxia-induced genes, including Hypoxia-Inducible Factor 1-alpha (HIF-1α), p21, and Vascular Endothelial Growth Factor (VEGF). nih.gov The down-regulation of these genes is significant, as they play critical roles in tumor survival, angiogenesis, and resistance to therapy. These findings demonstrate that the oxazine scaffold can be used to create compounds that effectively interfere with the cellular mechanisms that allow cancer cells to thrive in a low-oxygen environment. nih.gov
Cell Proliferation Inhibition in Specific Cell Lines
Derivatives of the closely related benzo[b]pyrido nih.govrsc.orgoxazine scaffold have demonstrated notable antiproliferative effects across various cancer cell lines. While specific data for 10H-benzo[b]pyrido[3,4-e] nih.govrsc.orgoxazine is limited, studies on its isomers provide valuable insights. For instance, macrocyclic derivatives of benzo[b]pyrido[4,3-e] nih.govrsc.orgoxazine have been synthesized and evaluated as novel inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in numerous tumors. nih.gov One of the most potent compounds, H5, exhibited an IC50 value of 35 nM, indicating significant activity. nih.gov
In another study focusing on a different isomer, 10H-benzo[b]pyrido[2,3-e] nih.govrsc.orgoxazine, derivatives were identified as potent inhibitors of the AXL receptor tyrosine kinase. These compounds effectively inhibited AXL-mediated cell proliferation. nih.gov
The antiproliferative activity of benzoxazine (B1645224) derivatives is not limited to a single mechanism. For example, a series of 4H-benzo[d] nih.govresearchgate.netoxazines, obtained through gold(I)-catalyzed cyclization, showed varying degrees of inhibition in breast cancer cell lines, including MCF-7, CAMA-1, HCC1954, and SKBR-3. nih.gov The IC50 values for these compounds ranged from 0.09 to 157.4 µM, with compounds 16 , 24 , 25 , and 26 showing potent inhibition across all tested cell lines. nih.gov This activity was correlated with oxidant activity, suggesting a potential mechanism involving the generation of reactive oxygen species (ROS). nih.gov
Table 1: Antiproliferative Activity of Selected Benzo[b]pyrido nih.govrsc.orgoxazine and Related Derivatives
| Compound | Target/Mechanism | Cell Line(s) | IC50 | Source |
| H5 | Pim-1 Kinase Inhibitor | Not Specified | 35 nM | nih.gov |
| 16 | ROS Generation | MCF-7, CAMA-1, SKBR-3, HCC1954 | 0.09 - 0.51 µM | nih.gov |
| 24 | ROS Generation | MCF-7, CAMA-1, SKBR-3, HCC1954 | 0.09 - 0.51 µM | nih.gov |
| 25 | ROS Generation | MCF-7, CAMA-1, SKBR-3, HCC1954 | 0.09 - 0.51 µM | nih.gov |
| 26 | ROS Generation | MCF-7, CAMA-1, SKBR-3, HCC1954 | 0.09 - 0.51 µM | nih.gov |
Note: The table presents data from closely related isomers due to the limited availability of specific data for 10H-benzo[b]pyrido[3,4-e] nih.govrsc.orgoxazine.
Impact on Signaling Pathways (e.g., AXL signaling)
The AXL receptor tyrosine kinase is a pivotal player in cancer cell survival, metastasis, and the development of drug resistance, making it an attractive target for anticancer therapies. nih.govresearchgate.net Research into 10H-benzo[b]pyrido[2,3-e] nih.govrsc.orgoxazine derivatives, an isomer of the subject compound, has led to the discovery of potent AXL inhibitors through structure-based drug design. nih.govpensoft.net
One such derivative, compound 16j , was identified as a potent and orally bioavailable type II AXL inhibitor. nih.govpensoft.net This compound demonstrated significant blockage of cellular AXL signaling. nih.govpensoft.net The inhibitory action of 16j extends to the downstream signaling molecule AKT, a key component of a major cell survival pathway. pensoft.net By inhibiting the phosphorylation of both cellular AXL and AKT, 16j exerts potent antiproliferative effects on cancer cells driven by AXL. pensoft.net
Furthermore, these derivatives have been shown to impair cell migration and invasion stimulated by the AXL ligand, growth arrest-specific protein 6 (Gas6). nih.govpensoft.net This indicates that the impact on the AXL signaling pathway is comprehensive, affecting not only proliferation but also the metastatic potential of cancer cells. Compound 16j exhibited approximately 15-fold selectivity for AXL over the highly homologous kinase c-Met. nih.govpensoft.net
Table 2: Impact of a 10H-benzo[b]pyrido[2,3-e] nih.govrsc.orgoxazine Derivative on AXL Signaling
| Compound | Activity | Effect on Signaling Pathway | Source |
| 16j | Potent, orally bioavailable AXL inhibitor | Significantly blocks cellular AXL signaling; Inhibits phosphorylation of AXL and downstream AKT | nih.govpensoft.net |
| 16j | Type II AXL inhibitor | Impairs Gas6/AXL-stimulated cell migration and invasion | nih.govpensoft.net |
Note: The data presented is for a closely related isomer, 10H-benzo[b]pyrido[2,3-e] nih.govrsc.orgoxazine, due to a lack of specific information for the [3,4-e] isomer.
Investigation of Antioxidant Properties and Related Molecular Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals. nih.gov The antioxidant potential of various heterocyclic compounds containing nitrogen and oxygen has been a subject of investigation.
While direct experimental data on the antioxidant properties of 10H-benzo[b]pyrido[3,4-e] nih.govrsc.orgoxazine derivatives are not extensively available, studies on related structures provide a basis for understanding their potential mechanisms. The antioxidant activity of such compounds is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov
The molecular mechanisms underlying antioxidant activity can be complex. Theoretical studies on related heterocyclic systems, such as 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, have utilized Density Functional Theory (DFT) to explore these mechanisms. nih.gov Two primary mechanisms are often considered:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby neutralizing it.
Sequential Proton Loss Electron Transfer (SPLET): This pathway involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the free radical.
The prevalence of one mechanism over the other can be influenced by the solvent environment. For instance, in nonpolar solvents, the HAT mechanism may be favored, while in polar solvents that support ionization, the SPLET mechanism can become more dominant. The presence of electron-donating groups on the aromatic rings of these heterocyclic structures can significantly enhance their antioxidant activities. nih.gov Given the structural features of 10H-benzo[b]pyrido[3,4-e] nih.govrsc.orgoxazine, it is plausible that its derivatives could exhibit antioxidant properties through similar mechanisms, although further experimental verification is required.
Novel Applications and Advanced Chemical Science Integrations of 10h Benzo B Pyrido 3,4 E 1 2 Oxazine Scaffolds
Utilization as Synthetic Intermediates for Complex Molecular Architectures
The 10H-benzo[b]pyrido nih.govresearchgate.netoxazine (B8389632) scaffold is a key synthetic intermediate for constructing complex molecular architectures, particularly in the field of medicinal chemistry. Its rigid tricyclic core provides a fixed conformational arrangement that is advantageous for designing molecules that can bind to specific biological targets with high affinity and selectivity.
A prominent application of this scaffold is in the development of potent protein kinase inhibitors. For instance, by employing a strategy of conformational restriction on an anilinopyrimidine-based structure, researchers have successfully synthesized 10H-benzo[b]pyrido[2,3-e] nih.govresearchgate.netoxazine derivatives. nih.govnih.gov This approach led to the discovery of compound 16j , a potent and orally bioavailable inhibitor of the AXL receptor tyrosine kinase, a key target in cancer therapy. nih.gov The benzopyridooxazine core in these molecules serves to orient the functional groups correctly for interaction with the ATP-binding site of the kinase. nih.gov Systematic structure-activity relationship (SAR) studies on this scaffold have yielded several potent AXL inhibitors, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. nih.gov
In a similar vein, the isomeric benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine scaffold has been used as an intermediate to develop inhibitors for Pim-1 kinase, another protein implicated in various cancers. nih.gov Starting with a known Pim-1 inhibitor, a macrocyclization strategy was applied to the benzopyridooxazine core. This led to the synthesis of a series of macrocyclic compounds, among which compound H5 showed a high inhibitory activity against Pim-1 kinase with an IC₅₀ value of 35 nM. nih.gov These examples underscore the role of the 10H-benzo[b]pyrido nih.govresearchgate.netoxazine framework as a crucial building block for creating sophisticated, biologically active molecules.
Table 1: Biological Activity of Complex Molecules Derived from Benzo[b]pyrido nih.govresearchgate.netoxazine Scaffolds
| Compound | Target Kinase | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 16j | AXL | Potent inhibitor; ~15-fold selectivity over c-Met | nih.gov |
| 16k | AXL | 1.6 nM | nih.gov |
| H5 | Pim-1 | 35 nM | nih.gov |
| 10 | Hypoxic Cancer Cells | 87 ± 1.8 µM | nih.gov |
| 11 | Hypoxic Cancer Cells | 10 ± 3.7 µM | nih.gov |
Development as Chemical Probes for Biological Research
While extensively used as intermediates for therapeutic agents, the unique structural and potential photophysical properties of benzo[b]pyrido nih.govresearchgate.netoxazine scaffolds suggest their utility as chemical probes for biological research. A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein or by responding to a specific microenvironment.
The development of fluorescent probes is a key area of chemical biology. Although direct studies on the photophysical properties of 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine are limited, research on related heterocyclic systems highlights their potential. For example, a novel fluorescent sensor for detecting acidic pH was successfully developed by fusing a rhodamine B moiety with a 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold. wiley.com This probe exhibited a clear colorimetric and fluorescent response to changes in pH, demonstrating that the benzoxazine (B1645224) core can be integrated into functional sensor molecules. wiley.com
Furthermore, studies on related N-aryl derivatives of chromeno[4,3-d] nih.govrsc.orgoxazin-5-ones, which share a similar oxazine-fused heterocyclic system, have revealed promising photophysical characteristics. researchgate.net Certain derivatives in this class were found to exhibit high fluorescence quantum yields (up to 0.69) and exceptionally large Stokes shifts (up to 201 nm). researchgate.net A large Stokes shift is a highly desirable property for a fluorescent probe as it minimizes self-quenching and improves the signal-to-noise ratio in imaging applications. These findings suggest that the benzo[b]pyrido nih.govresearchgate.netoxazine scaffold could serve as a core for the rational design of novel fluorescent probes for biological imaging and sensing applications, although this potential remains to be fully explored for the specific 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine isomer.
Table 2: Photophysical Properties of a Related Chromeno-oxazinone Derivative
| Compound Class | Property | Value | Significance for Probes | Reference |
|---|---|---|---|---|
| N-aryl chromeno[4,3-d] nih.govrsc.orgoxazin-5-one | Fluorescence Quantum Yield (Φf) | up to 0.69 | High brightness | researchgate.net |
| N-aryl chromeno[4,3-d] nih.govrsc.orgoxazin-5-one | Stokes Shift | up to 201 nm | Reduced signal overlap, improved sensitivity | researchgate.net |
Potential in Materials Science (e.g., Polymer Chemistry, Optoelectronic Materials)
The integration of heterocyclic compounds into materials science is a growing field, driven by the search for novel materials with tailored electronic, optical, and thermal properties. While the application of 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine in this domain is not yet established, the chemistry of related oxazine structures points to significant potential, particularly in polymer chemistry.
Research into the polymerization of related benzoxazine systems has shown promising results. Specifically, 2-substituted 1,3-benzoxazines have been successfully polymerized through a ring-opening polymerization mechanism. rsc.org This process yields polybenzoxazines, a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical strength, and low water absorption. The polymers derived from these 2-substituted 1,3-benzoxazines were confirmed to have good thermal properties, demonstrating the viability of using oxazine rings as polymerizable units. rsc.org
This precedent suggests a potential pathway for creating novel polymers incorporating the rigid, nitrogen-containing 10H-benzo[b]pyrido nih.govresearchgate.netoxazine scaffold. Such polymers could theoretically exhibit unique properties, including high thermal stability and potentially interesting optoelectronic characteristics due to the extended conjugated system of the heterocyclic core. However, the synthesis and characterization of polymers based on the 10H-benzo[b]pyrido[3,4-e] nih.govresearchgate.netoxazine scaffold remain an unexplored area of materials science. Further research is needed to investigate the polymerization of these specific heterocycles and to evaluate the properties of the resulting materials for applications in advanced electronics, optics, or high-performance coatings.
Future Research Directions and Emerging Paradigms for 10h Benzo B Pyrido 3,4 E 1 2 Oxazine Research
Development of Highly Efficient and Sustainable Synthetic Routes
While existing synthetic routes to 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine (B8389632) and its derivatives have proven effective for initial discovery efforts, a key future direction is the development of more efficient and sustainable synthetic methodologies. Current syntheses often involve multi-step sequences that may not be ideal for large-scale production or may utilize reagents and solvents with environmental concerns.
Future research will likely focus on the principles of green chemistry to optimize the synthesis of this scaffold. ingentaconnect.com This includes the exploration of:
Microwave-assisted organic synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, from hours to minutes, for the synthesis of other benzoxazine (B1645224) resins, while maintaining or even improving yields. nih.gov
Solvent-free reactions: Eliminating solvents is a core principle of green chemistry and can be achieved through techniques like ball milling, which has been successfully applied to the synthesis of various heterocyclic compounds. labsyspharm.org
Use of greener solvents: When solvents are necessary, the focus will be on employing environmentally benign options such as water, ionic liquids, or bio-based solvents like ethanol (B145695) and ethyl acetate. acs.orgacs.org The synthesis of other benzoxazines has been successfully demonstrated using such solvents. acs.org
Catalytic methods: The development of novel catalysts, including metal-free organocatalysts, can lead to more efficient and selective reactions under milder conditions. acs.org For instance, trisodium (B8492382) citrate (B86180) has been used as a green catalyst for the synthesis of related fused heterocyclic systems. acs.org
Renewable feedstocks: A long-term goal is to develop synthetic pathways that utilize renewable starting materials, aligning with the broader push for sustainability in the chemical industry. nih.gov
By embracing these green chemistry principles, the synthesis of 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine derivatives can become more cost-effective, environmentally friendly, and scalable, facilitating their advancement in drug development pipelines.
Advanced Mechanistic Studies of Reactivity and Selectivity
A deeper understanding of the chemical reactivity and selectivity of the 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine core is crucial for its strategic functionalization and the design of novel analogs. While the biological mechanisms of action of its derivatives are under investigation, the intrinsic chemical properties of the scaffold itself warrant further exploration.
Future research in this area should include:
Computational analysis: Quantum mechanical calculations can provide insights into the electronic properties of the pyridobenzoxazine system, such as its aromaticity, electron density distribution, and frontier molecular orbitals. This information can help predict sites of electrophilic and nucleophilic attack, guiding the design of new synthetic reactions.
Mechanistic studies of ring formation and opening: Detailed investigations into the mechanisms of the cyclization reactions used to form the oxazine ring, as well as its potential ring-opening under various conditions, are needed. Studies on the ring-opening polymerization of simpler benzoxazines have provided a foundation for this work, suggesting that both oxygen and nitrogen protonation can initiate this process. ijpsr.info Understanding the stability of the 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine ring system under physiological conditions is also critical for its development as a drug scaffold.
Catalyst design: Mechanistic insights can inform the design of more effective catalysts for the synthesis and functionalization of the pyridobenzoxazine core. For example, understanding the role of Lewis acids in promoting the ring-opening of benzoxazines has led to the identification of highly active catalysts like lithium iodide. nih.gov
A thorough understanding of the reactivity and selectivity of this scaffold will empower medicinal chemists to more rationally design and synthesize novel derivatives with desired properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies are poised to have a significant impact on the development of 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine-based therapeutics. nih.gov Given the wealth of data being generated on kinase inhibitors, AI and ML can be powerful tools for accelerating the design-make-test-analyze cycle. nih.gov
Emerging paradigms in this area include:
Predictive modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine analogs. nih.gov These models can help prioritize which compounds to synthesize and test, saving time and resources. researchgate.net For kinase inhibitors, ML models have been developed to predict not only potency but also the binding mode of inhibitors. acs.orgresearchgate.net
De novo design: Generative AI models can be used to design entirely new molecules based on the 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine scaffold with desired properties. springernature.com These models can explore a vast chemical space and propose novel structures that may not be conceived through traditional medicinal chemistry approaches.
Kinase selectivity prediction: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over other kinases in the kinome. AI and ML models can be trained to predict the selectivity profile of a compound, helping to design inhibitors with fewer off-target effects. nih.gov
ADMET prediction: AI models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds early in the drug discovery process, reducing the likelihood of late-stage failures.
The application of these AI and ML techniques will undoubtedly accelerate the discovery and optimization of 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine-based drug candidates.
Exploration of New Biological Targets and Mechanistic Insights
While 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine derivatives have shown promise as inhibitors of AXL and Pim-1 kinases, the full therapeutic potential of this scaffold is likely yet to be realized. nih.gov A key future research direction is the exploration of new biological targets for this compound class.
Strategies for identifying new targets include:
Phenotypic screening: Testing libraries of 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine derivatives in a variety of disease-relevant cell-based assays can identify compounds with interesting biological activities without a preconceived target.
In silico target prediction: Computational methods can be used to predict potential protein targets for a given small molecule based on its structure or known bioactivities. mdpi.com
Chemoproteomics: This experimental approach can be used to identify the protein targets of a compound directly in a biological system.
Based on the activities of other benzoxazine derivatives, potential new therapeutic areas for 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine analogs could include:
Neurodegenerative diseases: Other benzoxazine derivatives have shown protective effects in models of neurodegeneration. researchgate.net
Infectious diseases: The antimicrobial activity of related benzoxazine and pyridobenzothiazine structures suggests potential applications in this area. globalresearchonline.netresearchgate.net
Inflammatory diseases: Some oxazine derivatives have demonstrated anti-inflammatory properties. globalresearchonline.net
As new biological targets are identified, detailed mechanistic studies will be required to understand how 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine derivatives exert their effects at the molecular and cellular levels.
Design of Next-Generation Analogues for Specific Molecular Interactions
The design of next-generation 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine analogues will be driven by a desire for enhanced potency, selectivity, and improved drug-like properties. This will be achieved through a deep understanding of the specific molecular interactions between the inhibitors and their protein targets.
Key strategies for the design of these next-generation analogues include:
Structure-based drug design (SBDD): The availability of high-resolution crystal structures of target proteins in complex with inhibitors is a powerful tool for SBDD. acs.org By visualizing the binding site, medicinal chemists can design modifications to the inhibitor that enhance its interactions with the target protein. For example, in the design of AXL inhibitors, the pyrimidine (B1678525) nitrogen of a related scaffold was observed to form a key hydrogen bond with a methionine residue in the hinge region of the kinase. acs.org
Targeting the gatekeeper residue: The gatekeeper residue in the ATP-binding site of kinases is a key determinant of inhibitor selectivity. nih.gov Designing inhibitors that exploit differences in the size and chemical nature of the gatekeeper residue between different kinases is a proven strategy for achieving selectivity. ingentaconnect.com
Exploiting allosteric sites: While most kinase inhibitors are ATP-competitive, targeting allosteric sites on the kinase can offer an alternative approach to achieving selectivity and overcoming resistance.
Molecular docking and dynamics simulations: Computational tools such as molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of new analogues, helping to guide the design process. nih.govnih.gov
By employing these rational design strategies, it will be possible to develop next-generation 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine derivatives with optimized properties for specific therapeutic applications.
Table of Research Findings for 10H-benzo[b]pyrido[3,4-e] nih.govingentaconnect.comoxazine and Related Compounds
| Compound Class | Key Findings | Research Focus |
| 10H-benzo[b]pyrido[2,3-e] nih.govingentaconnect.comoxazine | Potent and orally bioavailable AXL inhibitors. nih.gov | Kinase Inhibition |
| Macrocyclic benzo[b]pyrido[4,3-e] nih.govingentaconnect.comoxazine | Novel Pim-1 kinase inhibitors. | Kinase Inhibition |
| Diphenylpyrimidine-diamine derivatives | Potent AXL kinase inhibitors with favorable pharmacokinetic profiles. nih.gov | Kinase Inhibition |
| 2-arylidine and 2-hetarylidin-1,4-benzoxazines | Neuroprotective in tissue culture and in vivo models. researchgate.net | Neurodegeneration |
| 2H-benzo[b] nih.govingentaconnect.comoxazine derivatives | Specifically inhibit hypoxic cancer cell growth. nih.gov | Oncology |
| 10H-pyrido[3,2-b] nih.govingentaconnect.combenzo[b]thiazine ribofuranosides | Antimicrobial activity. researchgate.net | Infectious Diseases |
Q & A
Basic: What are the standard synthetic protocols for preparing 10H-benzo[b]pyrido[3,4-e][1,4]oxazine derivatives, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step heterocyclic assembly. For example, derivatives with benzoic acid substituents are synthesized via nucleophilic substitution or coupling reactions. A common protocol involves reacting precursors like 10H-dipyrido-thiazines with bromomethylbenzoate esters in anhydrous DMF, followed by hydrolysis (NaOH in 1,4-dioxane/H₂O) to yield carboxylic acid derivatives. Optimization includes solvent selection (e.g., DMF for solubility), stoichiometric control (e.g., 1:1 molar ratios), and temperature modulation (room temperature to reflux). Yields range from 55% to 91%, with purity confirmed by melting points and NMR .
Basic: How are spectral characterization techniques (e.g., NMR, MS) applied to validate the structure of this compound derivatives?
Answer:
¹H and ¹³C NMR are critical for confirming regiochemistry and substituent placement. For instance, methylene protons adjacent to the benzoxazine core typically resonate at δ 4.5–5.5 ppm, while aromatic protons show splitting patterns consistent with heteroaromatic systems. MS (ESI±) provides molecular ion validation (e.g., [M+H]⁺ or [M−H]⁻ peaks) and fragmentation patterns. Discrepancies between calculated and observed values (e.g., ±0.0004 Da in high-resolution MS) may indicate isotopic impurities or adduct formation, necessitating iterative purification .
Advanced: How can researchers resolve contradictions in spectral data for structurally similar 1,4-benzoxazine derivatives?
Answer:
Contradictions often arise from conformational flexibility or crystallographic packing effects. For example, NMR chemical shifts may vary due to solvent polarity or hydrogen bonding. To resolve this:
- Perform variable-temperature NMR to assess dynamic effects.
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
- Use X-ray crystallography (if crystalline) to confirm absolute configuration, as seen in phenothiazine analogs with CCDC references .
Advanced: What strategies are employed to enhance the selectivity of catalytic hydrogenation in 1,4-benzoxazine synthesis?
Answer:
Palladium on carbon (10% wt) under hydrogen atmosphere is commonly used for nitro-group reduction in intermediates. Selectivity is achieved by:
- Controlling reaction time (e.g., 16 hours for complete conversion).
- Modifying solvent polarity (methanol favors chemoselectivity over side reactions).
- Monitoring via TLC or LC-MS to halt reactions at the desired stage. Post-reduction purification (e.g., flash chromatography with hexane/ethyl acetate) isolates target compounds .
Basic: What nomenclature rules govern the numbering and substituent placement in this compound?
Answer:
The IUPAC name follows fused heterocycle conventions:
- The benzo ring is prioritized, with numbering starting at the oxygen atom in the oxazine moiety.
- The pyrido ring is designated by fusion points ([3,4-e] indicates attachment at positions 3 and 4 of the oxazine).
- Substituents are assigned positions based on the parent ring system, as outlined in IUPAC’s 2010 guidelines for polycyclic heteroaromatics .
Advanced: How can computational modeling aid in predicting the reactivity of this compound derivatives?
Answer:
Density Functional Theory (DFT) calculations can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate transition states for key reactions (e.g., ring-closing steps).
- Predict UV-Vis spectra for photochemical applications. Validation involves comparing computed NMR shifts (±0.5 ppm tolerance) and reaction energetics with experimental data .
Basic: What are the common pitfalls in synthesizing 1,4-benzoxazine derivatives, and how are they mitigated?
Answer:
Common issues include:
- Low yields : Caused by steric hindrance in bulky substituents. Mitigation: Use excess reagents or microwave-assisted synthesis.
- Byproduct formation : Due to over-reduction or oxidation. Mitigation: Optimize reaction atmosphere (N₂ for air-sensitive steps).
- Purification challenges : Use gradient elution in chromatography or recrystallization from EtOH/water mixtures .
Advanced: How do researchers design experiments to probe the biological activity of 1,4-benzoxazine derivatives?
Answer:
- Target identification : HDAC inhibition assays (e.g., fluorogenic substrates) for phenothiazine-based analogs.
- Dose-response curves : IC₅₀ determination via cell viability assays (MTT or resazurin).
- Selectivity profiling : Compare activity across enzyme isoforms or cell lines. Structural analogs (e.g., methyl vs. fluoro substituents) are synthesized to establish SAR .
Basic: What safety protocols are critical when handling 1,4-benzoxazine intermediates?
Answer:
- Use fume hoods for volatile solvents (DMF, dioxane).
- Avoid exposure to bromomethyl esters (potential alkylating agents) via PPE (gloves, goggles).
- Quench reactive intermediates (e.g., NaBH₄) with isopropanol before disposal .
Advanced: How are contradictions in biological assay data addressed for structurally similar compounds?
Answer:
- Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Assess compound stability (e.g., HPLC purity post-assay).
- Perform molecular docking to confirm binding mode consistency with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
